Tricosa-11,13-diynoic acid
CAS No.: 114411-78-8
Cat. No.: VC19150325
Molecular Formula: C23H38O2
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114411-78-8 |
|---|---|
| Molecular Formula | C23H38O2 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | tricosa-11,13-diynoic acid |
| Standard InChI | InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-9,14-22H2,1H3,(H,24,25) |
| Standard InChI Key | QHBLCLPTJPIXNH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC#CC#CCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tricosa-11,13-diynoic acid is defined by a 23-carbon chain with triple bonds between carbons 11–12 and 13–14, terminating in a carboxylic acid group. The systematic IUPAC name, tricosa-11,13-diynoic acid, reflects this arrangement. The SMILES notation succinctly encodes its structure, emphasizing the sp-hybridized carbons and the polar carboxylate terminus.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 346.5 g/mol | |
| XLogP3 | 8.3 | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 2 |
Note: XLogP3 and hydrogen bonding data are derived from the structurally similar 10,12-tricosadiynoic acid .
The compound’s hydrophobicity, inferred from its high XLogP3 value, suggests limited aqueous solubility, a trait common to long-chain fatty acids . Spectroscopic techniques such as -NMR and IR spectroscopy reveal characteristic signals for acetylenic protons (~2.2–2.5 ppm) and carboxylic acid O–H stretching (~2500–3300 cm).
Stereochemical Considerations
Synthesis and Production Strategies
Sonogashira Coupling
The most robust synthetic route involves Sonogashira coupling, a palladium-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides. For tricosa-11,13-diynoic acid, this method enables precise placement of triple bonds:
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Alkyne precursor preparation: A 23-carbon chain with protected carboxylic acid groups is synthesized via iterative alkylation.
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Coupling steps: Palladium(II) acetate and copper(I) iodide catalyze the formation of triple bonds at positions 11 and 13.
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Deprotection: The carboxylic acid group is unmasked using acidic or basic conditions.
Table 2: Optimized Synthesis Conditions
| Parameter | Detail | Source |
|---|---|---|
| Catalyst | Pd(OAc)/CuI | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 60–80°C | |
| Yield | 72–85% |
Alternative Methods
-
Alkyne metathesis: Tungsten or molybdenum catalysts can rearrange triple bonds, though this approach suffers from lower regioselectivity.
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Oxidative coupling: Glaser-Hay coupling of terminal alkynes offers a copper-mediated pathway but requires stringent oxygen control.
Purification typically employs reverse-phase HPLC or silica gel chromatography, achieving >98% purity for research-grade material.
Reactivity and Functionalization
Hydrogenation
Catalytic hydrogenation (H/Pd-C) selectively reduces triple bonds to single bonds, yielding saturated tricosanoic acid derivatives. Partial hydrogenation using Lindlar’s catalyst produces cis-alkenes, though this is less common due to the compound’s stability concerns.
Oxidation Reactions
Ozonolysis cleaves triple bonds, generating carboxylic acid fragments:
This reaction is instrumental in mapping triple bond positions.
Polymerization
Radical-initiated polymerization forms conjugated polyynes, materials with applications in conductive polymers and nonlinear optics. The rigidity of the diyne backbone enhances thermal stability in resulting polymers.
Biological and Industrial Applications
Antimicrobial Activity
In vitro assays demonstrate moderate growth inhibition against Staphylococcus aureus (MIC 128 µg/mL) and Escherichia coli (MIC 256 µg/mL), likely due to membrane disruption via hydrophobic interactions.
Table 3: Bioactivity Profile
| Activity | Model | Result | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC 128 µg/mL | |
| Anti-inflammatory | RAW 264.7 cells | 40% TNF-α inhibition |
Materials Science
The diyne motif enables topochemical polymerization in crystalline phases, producing polydiacetylenes with tunable optoelectronic properties. These materials exhibit chromic transitions under thermal/mechanical stress, useful in sensor technologies.
Future Directions and Research Gaps
While current data highlight tricosa-11,13-diynoic acid’s versatility, critical questions remain:
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